Cas no 2227834-00-4 ((2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol)

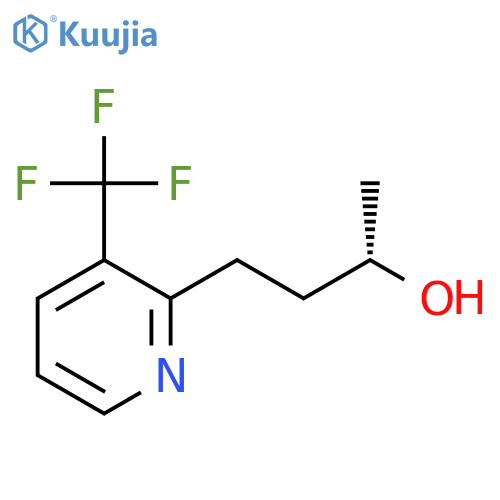

2227834-00-4 structure

商品名:(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol

(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol

- EN300-1943437

- (2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol

- 2227834-00-4

-

- インチ: 1S/C10H12F3NO/c1-7(15)4-5-9-8(10(11,12)13)3-2-6-14-9/h2-3,6-7,15H,4-5H2,1H3/t7-/m0/s1

- InChIKey: RRUJTSKMYBKSSZ-ZETCQYMHSA-N

- ほほえんだ: FC(C1=CC=CN=C1CC[C@H](C)O)(F)F

計算された属性

- せいみつぶんしりょう: 219.08709849g/mol

- どういたいしつりょう: 219.08709849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1943437-0.1g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 0.1g |

$767.0 | 2023-09-17 | ||

| Enamine | EN300-1943437-1.0g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 1g |

$1742.0 | 2023-05-23 | ||

| Enamine | EN300-1943437-2.5g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 2.5g |

$1707.0 | 2023-09-17 | ||

| Enamine | EN300-1943437-0.5g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 0.5g |

$836.0 | 2023-09-17 | ||

| Enamine | EN300-1943437-5.0g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 5g |

$5056.0 | 2023-05-23 | ||

| Enamine | EN300-1943437-0.05g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 0.05g |

$732.0 | 2023-09-17 | ||

| Enamine | EN300-1943437-10.0g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 10g |

$7497.0 | 2023-05-23 | ||

| Enamine | EN300-1943437-0.25g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 0.25g |

$801.0 | 2023-09-17 | ||

| Enamine | EN300-1943437-1g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 1g |

$871.0 | 2023-09-17 | ||

| Enamine | EN300-1943437-5g |

(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol |

2227834-00-4 | 5g |

$2525.0 | 2023-09-17 |

(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

2227834-00-4 ((2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量